molecular formula C17H14N2O B12159522 4-((4-Methylphenyl)azo)-1-naphthalenol CAS No. 5098-99-7

4-((4-Methylphenyl)azo)-1-naphthalenol

Cat. No.: B12159522
CAS No.: 5098-99-7
M. Wt: 262.30 g/mol
InChI Key: QGRKIAGAEXIDFJ-UHFFFAOYSA-N
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Description

4-((4-Methylphenyl)azo)-1-naphthalenol, also known as Solvent Yellow 14, is an organic compound belonging to the azo dye family. It is characterized by its vivid yellow color and is commonly used in various industrial applications, including as a dye for textiles, plastics, and inks. The compound’s structure consists of a naphthalenol moiety linked to a methylphenyl group through an azo linkage (–N=N–).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylphenyl)azo)-1-naphthalenol typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:

  • Diazotization: : Aniline derivatives, such as 4-methylaniline, are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. [ \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{N}_2+\text{Cl}- + 2\text{H}_2\text{O} ]

  • Azo Coupling: : The diazonium salt is then coupled with 1-naphthol in an alkaline medium to form the azo compound. [ \text{C}_6\text{H}_4(\text{CH}_3)\text{N}2+\text{Cl}- + \text{C}{10}\text{H}7\text{OH} \rightarrow \text{C}{10}\text{H}_6(\text{OH})\text{N=N}\text{C}_6\text{H}_4(\text{CH}_3) + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylphenyl)azo)-1-naphthalenol undergoes various chemical reactions, including:

    Oxidation: The azo linkage can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium dithionite or zinc dust in acidic medium are commonly employed.

    Substitution: Halogenation or nitration can be carried out using halogens or nitric acid, respectively.

Major Products

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of 4-methylaniline and 1-naphthylamine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-((4-Methylphenyl)azo)-1-naphthalenol has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in histological staining to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.

    Industry: Widely used as a dye in the textile, plastic, and ink industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The azo group can interact with nucleophiles or electrophiles, leading to the formation of different products. In biological systems, the compound can bind to proteins and other biomolecules, altering their function and activity.

Comparison with Similar Compounds

4-((4-Methylphenyl)azo)-1-naphthalenol can be compared with other azo dyes such as:

    Methyl Orange: Similar azo dye used as a pH indicator.

    Sudan I: Another azo dye used in staining and as a coloring agent.

    Congo Red: A dye used in histology and as an indicator.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a naphthalenol moiety and a methylphenyl group, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications.

List of Similar Compounds

  • Methyl Orange
  • Sudan I
  • Congo Red
  • Orange II
  • Acid Orange 7

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5098-99-7

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

4-[(4-methylphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)18-19-16-10-11-17(20)15-5-3-2-4-14(15)16/h2-11,20H,1H3

InChI Key

QGRKIAGAEXIDFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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